1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid
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Overview
Description
1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl group and an octyl chain. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, known for their broad range of applications in pharmaceuticals, agrochemicals, and materials science. The addition of a chlorophenyl group and an octyl chain enhances the compound’s chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)octyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia .
Industrial Production Methods
These steps are usually carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)octyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-[2-(4-Chlorophenyl)octyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)octyl]imidazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s imidazole ring is crucial for its binding affinity, while the chlorophenyl and octyl groups enhance its lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-imidazole: Known for its anticonvulsant activity.
Miconazole nitrate: A broad-spectrum antifungal agent.
2-(4-Chloro-phenyl)-1H-imidazole: Used in various pharmaceutical applications.
Uniqueness
1-[2-(4-Chlorophenyl)octyl]imidazole stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its long octyl chain enhances its lipophilicity, making it more effective in penetrating biological membranes compared to other imidazole derivatives .
Properties
CAS No. |
58831-13-3 |
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Molecular Formula |
C17H24ClN3O3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)octyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H23ClN2.HNO3/c1-2-3-4-5-6-16(13-20-12-11-19-14-20)15-7-9-17(18)10-8-15;2-1(3)4/h7-12,14,16H,2-6,13H2,1H3;(H,2,3,4) |
InChI Key |
UUVFHSGRJXMORX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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